molecular formula C28H26N4O5S B2937688 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-02-2

7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2937688
CAS No.: 688056-02-2
M. Wt: 530.6
InChI Key: LUGJOKVOTIUCAS-UHFFFAOYSA-N
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Description

The compound 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex quinazolinone derivative featuring:

  • A dioxolo[4,5-g]quinazolin-8-one core, which provides a fused bicyclic framework with a sulfur atom at the 6-position (sulfanylidene group).
  • A 4-(3-methoxyphenyl)piperazine-1-carbonyl substituent attached via a benzyl group at the 7-position.

This compound belongs to a class of molecules designed to exploit the pharmacological versatility of quinazolinones, which are known for their interactions with enzymes (e.g., kinases) and receptors (e.g., serotonin or dopamine receptors) due to their planar aromatic systems and hydrogen-bonding capabilities .

Properties

IUPAC Name

7-[[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5S/c1-35-21-4-2-3-20(13-21)30-9-11-31(12-10-30)26(33)19-7-5-18(6-8-19)16-32-27(34)22-14-24-25(37-17-36-24)15-23(22)29-28(32)38/h2-8,13-15,22H,9-12,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUZUWPHHXATKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to affect various neurotransmitter systems, including the serotonergic and dopaminergic systems. This can lead to changes in neural signaling and potentially affect a variety of physiological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Piperazine derivatives are generally well absorbed and distributed throughout the body. They are metabolized in the liver and excreted in the urine. .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to piperazine derivatives, it may have effects on neural signaling and potentially affect a variety of physiological processes. .

Biological Activity

The compound 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the fields of oncology and respiratory diseases. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C27H26N4O4S\text{C}_{27}\text{H}_{26}\text{N}_{4}\text{O}_{4}\text{S}

This indicates a molecular weight of approximately 502.6 g/mol. The presence of a piperazine moiety is significant as it is commonly associated with various pharmacological activities including antipsychotic and antidepressant effects .

Anticancer Potential

Recent studies have indicated that compounds similar to the one exhibit notable anticancer properties. For instance, a related piperazine derivative was evaluated for its ability to inhibit growth across several human cancer cell lines. The results showed varying degrees of cytotoxicity, highlighting the potential for further development in cancer therapeutics .

Table 1: Growth Inhibition of Cancer Cell Lines by Piperazine Derivatives

CompoundCell LineGI50 (μM)Activity Level
Compound AMCF-7 (Breast)14High
Compound BA2780 (Ovarian)19Moderate
Compound CMiaPaCa-2 (Pancreatic)>50Low

GI50: Concentration required to inhibit cell growth by 50%

Respiratory Disease Treatment

The compound's structural features suggest potential efficacy against respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds with similar piperazine structures have been shown to act as inhibitors of p38 mitogen-activated protein kinase (MAPK), a target implicated in inflammatory responses associated with these conditions .

The proposed mechanism of action for this class of compounds includes modulation of key signaling pathways involved in cell proliferation and inflammation. Specifically, inhibition of the p38 MAPK pathway can lead to reduced cytokine production and improved outcomes in inflammatory diseases .

Case Studies and Research Findings

A study published in Pharmaceutical Research explored the synthesis and biological evaluation of various derivatives based on the compound’s scaffold. The findings revealed that modifications to the phenyl groups significantly altered the biological activity, suggesting that specific substitutions could enhance potency against cancer cells while minimizing side effects .

Example Case Study

In a recent experiment involving a library of piperazine derivatives:

  • Library 1 : Modifications led to compounds showing up to 60% growth inhibition at concentrations as low as 25 μM against certain cancer cell lines.
  • Library 2 : Further modifications yielded compounds with enhanced activity profiles, particularly against ovarian and breast cancer cell lines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety facilitates nucleophilic substitution at its carbonyl group. For example:

  • Reaction with alkyl halides (e.g., bromopropane) in the presence of potassium carbonate (K₂CO₃) yields N-alkylated derivatives .

  • Substitution with aryl halides under phase-transfer catalysis (e.g., tetrabutylammonium bromide) produces arylpiperazine analogs .

Table 1: Nucleophilic Substitution Conditions

ReagentCatalyst/SolventTemperatureYieldSource
1-BromopropaneK₂CO₃, DMF80°C75%
4-BromophenylTBAB, acetone60°C68%

Oxidation Reactions

The sulfanylidene (C=S) group undergoes oxidation to sulfonyl (C–SO₂–) or sulfonic acid derivatives:

  • Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfanylidene to a sulfone group.

  • Oxidative cleavage with mCPBA (meta-chloroperbenzoic acid) yields sulfonic acid derivatives under mild conditions .

Table 2: Oxidation Reaction Parameters

Oxidizing AgentSolventReaction TimeProductSource
H₂O₂ (30%)Acetic acid4 hoursSulfone derivative
mCPBADCM2 hoursSulfonic acid

Coupling and Cross-Coupling Reactions

The aromatic rings in the dioxoloquinazolinone core participate in palladium-catalyzed coupling:

  • Suzuki-Miyaura coupling with arylboronic acids forms biaryl systems (e.g., with 4-methoxyphenylboronic acid) .

  • Buchwald-Hartwig amination introduces secondary amines at the quinazolinone C-2 position .

Table 3: Cross-Coupling Catalysts

Reaction TypeCatalystLigandYieldSource
Suzuki-MiyauraPd(PPh₃)₄K₃PO₄82%
Buchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃65%

Acid/Base-Catalyzed Transformations

  • Hydrolysis : Under acidic conditions (HCl/EtOH), the lactam ring opens to form a carboxylic acid intermediate .

  • Cyclization : Base-mediated (e.g., NaH) intramolecular cyclization generates fused heterocycles .

Functionalization of the Methoxyphenyl Group

  • Demethylation : BBr₃ in DCM removes the methoxy group, forming a phenolic derivative .

  • Halogenation : Electrophilic bromination (NBS) introduces bromine at the para position of the methoxyphenyl ring .

Table 4: Functionalization Reactions

ReactionReagentConditionsProductSource
DemethylationBBr₃DCM, −78°CPhenolic analog
BrominationNBSAIBN, CCl₄4-Bromo-methoxyphenyl

Key Research Findings

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .

  • Biological Relevance : Derivatives with sulfone groups show enhanced binding to kinase targets (e.g., PI3K inhibitors).

  • Stability : The sulfanylidene group is prone to aerial oxidation, requiring inert atmosphere handling .

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Key Structural Features and Modifications

The target compound’s structural uniqueness lies in its sulfanylidene group and 3-methoxyphenylpiperazine moiety. Below is a comparison with structurally related quinazolinone derivatives:

Compound Name/ID Core Structure Substituents Biological Activity/Notes Reference
Target Compound [1,3]dioxolo[4,5-g]quinazolin-8-one 4-(3-Methoxyphenyl)piperazine-1-carbonyl, benzyl, sulfanylidene Hypothesized kinase inhibition or receptor modulation (based on structural analogs)
15a (Quinazolin-4(3H)-one derivative) Quinazolin-4(3H)-one 4-(Cyclopropanecarbonyl)piperazine, 2-fluorophenyl, dimethoxy Synthetic intermediate; no explicit bioactivity reported
7-{[4-(4-Phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene analog (688055-94-9) [1,3]dioxolo[4,5-g]quinazolin-8-one 4-Phenylpiperazine-1-carbonyl, benzyl, sulfanylidene Closest structural analog; phenyl vs. 3-methoxyphenyl substitution alters lipophilicity
Thiazolo[4,5-h]quinazolin-8-one derivatives Thiazolo-fused quinazolinone Variable aryl/alkyl groups Potent inhibition of CDK9, Pim-1, and GSK-3β kinases (IC₅₀: 0.1–5 µM)
6-Phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one Benzoquinazolinone Phenyl group at 6-position Induces NAD(P)H quinone oxidoreductase 1 (NQO1) with EC₅₀ = 12 nM
Functional Group Analysis
  • Sulfanylidene (C=S) vs.
  • Piperazine Substitutions : The 3-methoxyphenyl group introduces electron-donating effects and increased polarity compared to the phenyl group in 688055-94-9, which could influence solubility and receptor binding .
Physicochemical Properties
  • LogP : Estimated to be higher than phenylpiperazine analogs due to the 3-methoxy group’s polarity (predicted LogP ~3.5 vs. ~4.2 for phenyl-substituted analog) .
  • Solubility : The methoxy group may improve aqueous solubility compared to purely hydrophobic substituents.

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